molecular formula C23H28N2O5S B2367956 5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid CAS No. 1428367-11-6

5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid

Cat. No. B2367956
CAS RN: 1428367-11-6
M. Wt: 444.55
InChI Key: UVZHQYVPSARFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Resolution of Amino Acids

Shimohigashi, Lee, and Izumiya (1976) demonstrated the synthesis and resolution of L-forms of specific amino acids that are constituents in AM-toxins, showcasing applications in the preparation of biologically active compounds and understanding their roles in natural products (Shimohigashi, Lee, & Izumiya, 1976).

Linkers for Solid Phase Synthesis

Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of new linkers for solid phase synthesis, indicating their use in creating stable connections between molecules for synthesis applications (Bleicher, Lutz, & Wuethrich, 2000).

Thromboxane A2 Synthetase Inhibition

Clerck et al. (1989) explored a compound that combines thromboxane A2 synthetase inhibition with thromboxane A2/prostaglandin endoperoxide receptor blockade, showing potential therapeutic applications in reducing thrombosis and related conditions (Clerck et al., 1989).

Radiosynthesis for Receptor Imaging

Terrière et al. (1997) focused on the radiosynthesis of a new ligand for 5HT2A receptors, which could be used in positron emission tomography (PET) imaging to study receptor distribution and density (Terrière et al., 1997).

Cysteine Reactivity in Enzymatic Function

Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase when alkylated, contributing to understanding enzyme modification and function (Chalkley & Bloxham, 1976).

properties

IUPAC Name

5-oxo-5-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylamino]-3-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c26-21(13-18(14-23(28)29)20-7-4-12-31-20)24-15-17-8-10-25(11-9-17)22(27)16-30-19-5-2-1-3-6-19/h1-7,12,17-18H,8-11,13-16H2,(H,24,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZHQYVPSARFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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